4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid (CAS: 143613-17-6), commonly referred to as H2QPDC or quaterphenyl-4,4'''-dicarboxylic acid, is an extended linear dicarboxylic acid primarily procured as a structural linker for ultra-large pore metal-organic frameworks (MOFs) [1]. Featuring a rigid quaterphenyl core spanning approximately 1.8 to 2.0 nm, this compound is engineered to maximize the isoreticular expansion of crystalline lattices, pushing the boundaries of pore volume and aperture size beyond what is achievable with standard biphenyl or terphenyl analogs [2]. While its extreme length enables the synthesis of frontier materials like IRMOF-16 and UiO-69, it also introduces significant procurement and processability considerations, including exceptionally low solubility in common organic solvents and a high susceptibility to framework interpenetration and capillary-induced pore collapse during activation.
In MOF procurement and synthesis, substituting H2QPDC with shorter, more readily available homologs like terephthalic acid (H2BDC) or biphenyl-4,4'-dicarboxylic acid (H2BPDC) fundamentally alters the crystallographic unit cell [1]. A shorter linker directly reduces the pore aperture, rendering the resulting framework incapable of accommodating large macromolecular guests, complex catalytic substrates, or bulky drug molecules. Furthermore, attempting to use unpurified or crude H2QPDC mixtures can introduce truncated linker impurities (such as terphenyl derivatives) that cause structural defects, premature lattice termination, or unpredictable interpenetration [2]. Consequently, for applications demanding theoretical pore sizes exceeding 10 Å, exact procurement of high-purity H2QPDC is structurally mandatory and cannot be bypassed by generic in-class substitution.
The primary procurement driver for H2QPDC is its ability to radically expand framework pore sizes. When integrated into the zirconium-based UiO topology, H2QPDC yields UiO-69, which possesses a theoretical pore size of approximately 12 Å. In direct contrast, the benchmark linker H2BDC yields UiO-66 with a pore size of ~6 Å, and the terphenyl homolog H2TPDC yields UiO-68 with a pore size of ~10 Å [1]. This doubling of the pore aperture relative to the baseline material is critical for applications involving large-molecule diffusion.
| Evidence Dimension | Theoretical Pore Size |
| Target Compound Data | ~12 Å (UiO-69 via H2QPDC) |
| Comparator Or Baseline | ~6 Å (UiO-66 via H2BDC) / ~10 Å (UiO-68 via H2TPDC) |
| Quantified Difference | 100% increase vs. baseline H2BDC; 20% increase vs. H2TPDC |
| Conditions | Theoretical crystallographic pore aperture in isoreticular Zr-based UiO frameworks |
Buyers must procure H2QPDC when designing filtration or catalytic systems that require the diffusion of large substrates that are sterically excluded by standard 6-10 Å MOF pores.
The extended length of H2QPDC creates exceptionally large void fractions that are highly susceptible to capillary-force-induced collapse during solvent removal. While standard MOF-5 (using H2BDC) can retain a Langmuir surface area of ~2900 m2/g using conventional solvent exchange (e.g., CHCl3), IRMOF-16 (using H2QPDC) exhibits negligible nitrogen uptake (~0 m2/g) under standard drying, and only ~470 m2/g with CHCl3 exchange [1]. To unlock its true porosity (1910 to >2800 m2/g), IRMOF-16 strictly requires supercritical CO2 (ScD) activation to eliminate surface tension [2].
| Evidence Dimension | Retained Surface Area by Activation Method |
| Target Compound Data | 1910 m2/g (ScD activation) vs. ~470 m2/g (CHCl3 exchange) for IRMOF-16 |
| Comparator Or Baseline | ~2900 m2/g (CHCl3 exchange) for MOF-5 (H2BDC) |
| Quantified Difference | 75%+ loss in expected porosity for H2QPDC frameworks if standard activation is used |
| Conditions | N2 adsorption at 77 K comparing standard solvent exchange vs. Supercritical CO2 (ScD) drying |
Procurement teams must verify that their downstream processing facilities possess supercritical drying capabilities before selecting H2QPDC, as standard activation protocols will destroy the material's value proposition.
Because H2QPDC creates massive internal void spaces, the resulting frameworks are thermodynamically driven to undergo catenation. Computational and single-crystal X-ray diffraction studies demonstrate that IRMOF-16 (H2QPDC) frequently forms 2-fold or 3-fold interwoven or interpenetrated structures, drastically reducing the accessible pore volume [1]. In contrast, the shorter baseline linker H2BDC (MOF-5) forms strictly non-catenated primitive cubic lattices under identical baseline conditions. This necessitates the use of highly dilute synthesis conditions or sterically hindered derivatives (e.g., Me2-H2QPDC) to force a non-interpenetrated state [2].
| Evidence Dimension | Degree of Framework Catenation |
| Target Compound Data | 2-fold to 3-fold interpenetrated lattices common (IRMOF-16 / UiO-69) |
| Comparator Or Baseline | Non-interpenetrated (MOF-5 / UiO-66 via H2BDC) |
| Quantified Difference | Reduction of theoretical void fraction by >50% per interpenetrating sub-lattice |
| Conditions | Standard solvothermal synthesis without steric hindrance modulators |
Buyers requiring strictly non-interpenetrated macro-pores must account for the high interpenetration risk of H2QPDC, either by adjusting synthesis protocols or procuring methylated analogs instead.
Beyond serving as a primary structural linker, H2QPDC and its isomers can be utilized as potent morphology-directing additives. Because the ~1.6-1.8 nm length of the quaterphenyl core perfectly matches the diagonal distance between metal clusters in certain MOFs (like SNU-70 or IRMOF-8), adding low molar percentages of quaterphenyl-dicarboxylic acids alters the crystal growth kinetics, shifting morphology to rhombic dodecahedral without sacrificing porosity. For example, IRMOF-8 modified with quaterphenyl additives retains an exceptional BET surface area of 4455-4663 m2/g [1]. Shorter standard modulators (like benzoic acid) cap growth but cannot bridge diagonal clusters to drive this specific polyhedral shift.
| Evidence Dimension | Surface Area Retention Post-Modulation |
| Target Compound Data | 4455-4663 m2/g (IRMOF-8 with quaterphenyl additive) |
| Comparator Or Baseline | Standard cubic IRMOF-8 (~4461 m2/g theoretical) |
| Quantified Difference | Morphology shift achieved with ~0% loss in optimal surface area |
| Conditions | Addition of 1-40 mol% quaterphenyl-dicarboxylic acid during solvothermal synthesis |
Procuring H2QPDC as a specialized dopant provides materials engineers with a tool to precisely control MOF crystal shape for device integration without incurring the porosity penalties typical of standard modulators.
Directly leveraging its ~12 Å isoreticular expansion capabilities, H2QPDC is the mandatory linker for synthesizing UiO-69 and IRMOF-16 [1]. These ultra-large pore frameworks are specifically procured for the encapsulation of bulky transition-metal catalysts, large active pharmaceutical ingredients (APIs), or macromolecules that are physically excluded by the smaller apertures of standard H2BDC- or H2BPDC-based MOFs.
Because its length allows it to bridge diagonal metal clusters in existing lattices, H2QPDC is utilized as a low-concentration additive to control the macroscopic crystal habit of MOFs (e.g., forcing rhombic dodecahedral growth) [2]. This is critical for industrial applications where specific crystal morphologies are required for uniform thin-film coating, sensor integration, or optimized packing density in adsorption columns, all while maintaining >4000 m2/g surface areas.
The extended length of H2QPDC makes it an ideal structural match for complex porphyrin-based linkers. In advanced sensor development, amino-functionalized H2QPDC is co-crystallized with phosphorescent dyes to create mixed-ligand nanoscale MOFs (NMOFs). The precise spatial separation provided by the quaterphenyl strut prevents dye quenching, enabling highly sensitive ratiometric oxygen sensing in live cells [3].